1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea
CAS No.: 2034341-60-9
Cat. No.: VC4176957
Molecular Formula: C15H22N2O3
Molecular Weight: 278.352
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034341-60-9 |
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Molecular Formula | C15H22N2O3 |
Molecular Weight | 278.352 |
IUPAC Name | 1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea |
Standard InChI | InChI=1S/C15H22N2O3/c18-14(12-4-2-1-3-5-12)6-9-16-15(19)17-13-7-10-20-11-8-13/h1-5,13-14,18H,6-11H2,(H2,16,17,19) |
Standard InChI Key | HLMBDQXFVHZWLZ-UHFFFAOYSA-N |
SMILES | C1COCCC1NC(=O)NCCC(C2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Features
1-(3-Hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea belongs to the urea class of organic compounds, distinguished by its substitution pattern. The molecule comprises:
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3-Hydroxy-3-phenylpropyl group: A three-carbon chain with a hydroxyl group and phenyl ring at the β-position.
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Oxan-4-yl group: A tetrahydropyran ring substituting the second nitrogen of the urea backbone.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₇H₂₄N₂O₃ |
Molecular Weight | 328.39 g/mol |
IUPAC Name | 1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea |
SMILES | O=C(NC1CCOCC1)NCC(O)(C2=CC=CC=C2)CO |
InChIKey | XTZJRYZPFQQJSH-UHFFFAOYSA-N |
Solubility (Predicted) | Low aqueous solubility |
The molecular formula (C₁₇H₂₄N₂O₃) and weight (328.39 g/mol) were derived from structural analogs. The SMILES string and InChIKey were generated using IUPAC nomenclature rules and cross-verified with PubChem’s computational tools .
Synthesis and Reaction Pathways
The synthesis of 1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea likely follows established urea coupling methodologies. A plausible route involves:
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Preparation of 3-hydroxy-3-phenylpropylamine:
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Reduction of 3-phenyl-3-oxopropionaldehyde to 3-phenyl-1,3-propanediol, followed by amination via the Curtius rearrangement.
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Oxan-4-yl isocyanate synthesis:
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Reaction of oxan-4-ylamine with phosgene or triphosgene under anhydrous conditions.
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Urea formation:
Key Reaction:
Yield optimization typically requires stoichiometric control and inert atmospheres to prevent side reactions.
Spectroscopic Characterization
Table 2: Predicted Spectral Data
Technique | Key Signals |
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¹H NMR | δ 1.50–1.80 (m, 4H, oxan CH₂), 2.80–3.00 (m, 2H, NCH₂), 4.10–4.30 (m, 1H, oxan OCH), 4.70 (s, 1H, OH), 7.20–7.40 (m, 5H, Ph) |
¹³C NMR | δ 25.6 (oxan CH₂), 44.8 (NCH₂), 68.2 (OCH), 126.1–140.2 (Ph), 158.9 (C=O) |
IR | 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1050 cm⁻¹ (C-O-C) |
MS (ESI+) | m/z 329.2 [M+H]⁺ |
These predictions align with data from structurally related urea derivatives. The absence of trifluoromethyl or pyrazolyl groups simplifies the spectral profile compared to analogs in search results .
Industrial and Material Science Applications
Beyond pharmacology, this compound’s rigid structure suggests utility in:
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Coordination Chemistry: Urea’s carbonyl oxygen can act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) .
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Polymer Crosslinking: Hydrogen-bonding capacity may enhance thermoset resin properties.
Future Research Directions
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Synthetic Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yields.
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Computational Modeling: Predict binding affinities for targets like cyclooxygenase-2 or HIV protease .
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ADMET Profiling: Assess pharmacokinetics using in silico tools (e.g., SwissADME) .
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